molecular formula C11H16ClNO4 B3086008 2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride CAS No. 1158444-01-9

2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride

Cat. No. B3086008
CAS RN: 1158444-01-9
M. Wt: 261.7 g/mol
InChI Key: IOHOAFIQUPQAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride is a chemical compound used in scientific research. It has diverse applications such as drug synthesis and material science, owing to its unique structural properties and functional groups. The molecular formula of this compound is C11H16ClNO4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior under different conditions. For 2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride, the molecular formula is C11H16ClNO4 and the molecular weight is 261.70204 .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of new tetrahydroisoquinolinones has been explored through reactions involving structures related to the specified compound, highlighting the role of such chemicals in generating pharmacologically interesting fragments (M. Kandinska, I. Kozekov, M. Palamareva, 2006). This demonstrates the potential utility in developing compounds with various pharmacophoric substituents.
  • Research into the synthesis and pharmacological properties of triazoline-thiones derivatives indicates strong antinociceptive properties, which may suggest a method for leveraging similar structures in pain management research (A. Siwek et al., 2008).
  • Studies on the reactions of derivatives of furan-2-carboxylic and 3-[5-(1,2,3-thiadiazol-4-yl)fur-2-yl]acrylic acids reveal the potential of these compounds in synthesizing thermally stable substances that might have varied applications, including possibly as intermediates in the synthesis of complex molecules (K. V. Kuticheva et al., 2015).

Potential Pharmacological Applications

  • The Diels−Alder reaction of 2-amino-substituted furans, including compounds with morpholine components, has been investigated for preparing substituted anilines, showing the versatility of such reactions in synthesizing compounds that could have varied pharmacological applications (A. Padwa et al., 1997).
  • Research on the synthesis and antimicrobial activity of morpholine derivatives points towards their utility in developing new antimicrobial agents, which could be crucial in the fight against drug-resistant bacteria (Y. Matiichuk et al., 2021).

properties

IUPAC Name

2-methyl-5-(morpholin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4.ClH/c1-8-10(11(13)14)6-9(16-8)7-12-2-4-15-5-3-12;/h6H,2-5,7H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHOAFIQUPQAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CN2CCOCC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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